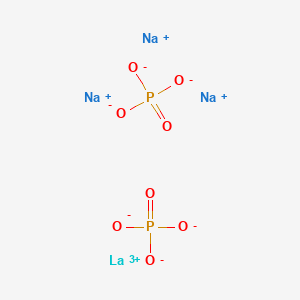
Lanthanum trisodium bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum trisodium bis(phosphate) is a chemical compound that has garnered attention due to its unique properties and applications. It is composed of lanthanum, sodium, and phosphate ions, forming a complex structure that is useful in various scientific and industrial fields. This compound is particularly noted for its role in phosphate removal from aqueous solutions, making it valuable in environmental and water treatment applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum trisodium bis(phosphate) typically involves the reaction of lanthanum salts with sodium phosphate under controlled conditions. One common method is to dissolve lanthanum nitrate in water and then add a solution of trisodium phosphate. The reaction is carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of lanthanum trisodium bis(phosphate) can be scaled up using similar reaction principles. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. The reaction conditions, such as pH, temperature, and concentration, are carefully monitored to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum trisodium bis(phosphate) primarily undergoes precipitation reactions due to the formation of insoluble lanthanum phosphate complexes. It does not typically participate in oxidation or reduction reactions.
Common Reagents and Conditions: The primary reagents used in reactions involving lanthanum trisodium bis(phosphate) are lanthanum salts (such as lanthanum nitrate) and sodium phosphate. The reactions are usually conducted in aqueous solutions at neutral to slightly alkaline pH levels.
Major Products Formed: The major product formed from the reaction of lanthanum trisodium bis(phosphate) with phosphate ions is lanthanum phosphate, which precipitates out of the solution. This property is exploited in water treatment processes to remove excess phosphate from wastewater.
Wissenschaftliche Forschungsanwendungen
Lanthanum trisodium bis(phosphate) has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent for phosphate removal in analytical chemistry and environmental studies.
Biology: The compound is employed in studies related to nutrient cycling and eutrophication control in aquatic ecosystems.
Medicine: Lanthanum-based compounds are investigated for their potential use in treating hyperphosphatemia in patients with chronic kidney disease.
Industry: It is utilized in water treatment facilities to remove phosphate contaminants from industrial effluents and municipal wastewater.
Wirkmechanismus
The primary mechanism by which lanthanum trisodium bis(phosphate) exerts its effects is through the formation of insoluble lanthanum phosphate complexes. When introduced into a solution containing phosphate ions, lanthanum ions react with the phosphate to form a precipitate. This process effectively removes phosphate from the solution, preventing issues such as eutrophication in water bodies.
Vergleich Mit ähnlichen Verbindungen
Lanthanum trisodium bis(phosphate) can be compared with other lanthanum-based compounds used for phosphate removal, such as lanthanum oxide, lanthanum hydroxide, and lanthanum carbonate.
Lanthanum Oxide (LO): Known for its high phosphate adsorption capacity but may have stability issues in certain pH ranges.
Lanthanum Hydroxide (LH): Offers good phosphate removal efficiency but can leach lanthanum under certain conditions.
Lanthanum Carbonate (LC): Exhibits superior adsorption capacity and stability, making it a preferred choice for long-term applications.
Each of these compounds has unique properties that make them suitable for specific applications, but lanthanum trisodium bis(phosphate) is particularly valued for its effectiveness in forming stable, insoluble phosphate complexes.
Eigenschaften
CAS-Nummer |
55859-82-0 |
|---|---|
Molekularformel |
LaNa3O8P2 |
Molekulargewicht |
397.82 g/mol |
IUPAC-Name |
trisodium;lanthanum(3+);diphosphate |
InChI |
InChI=1S/La.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
InChI-Schlüssel |
WDZLKGKZTQFEGF-UHFFFAOYSA-H |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


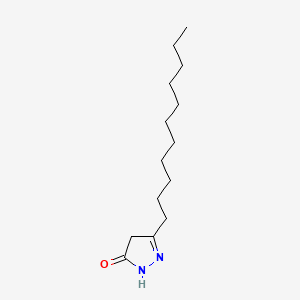
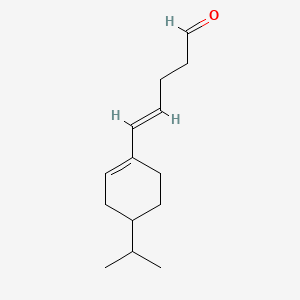
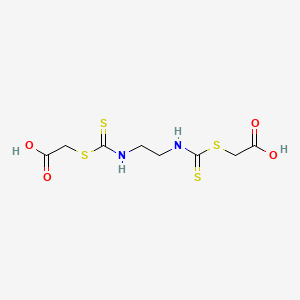
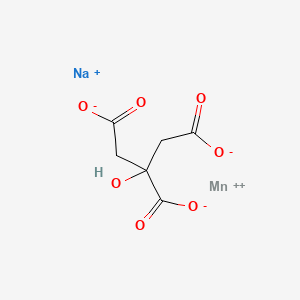
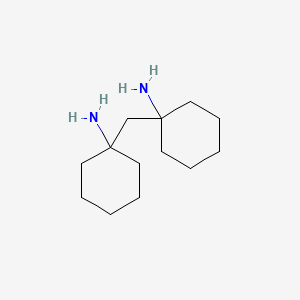
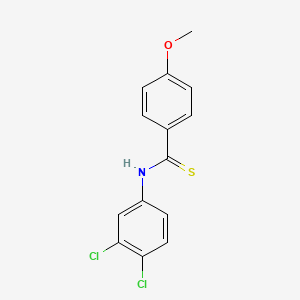
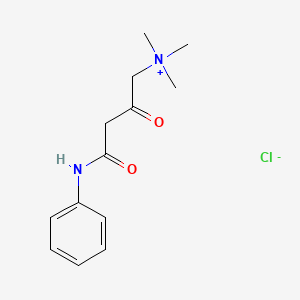
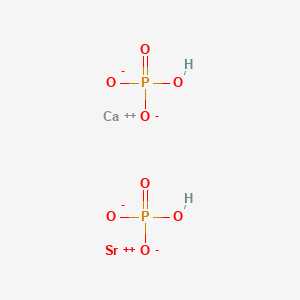
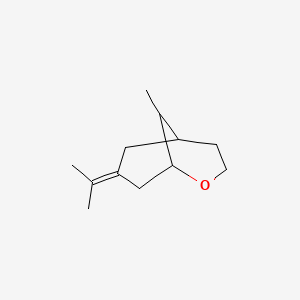



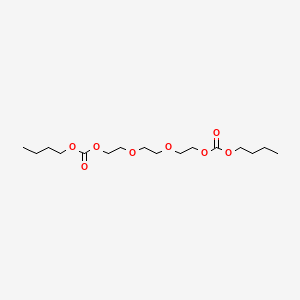
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
